
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of a bromine atom at the third position, a phenyl group at the fifth position, and an isopropyl group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenyl-2-(propan-2-yl)thiophene can be achieved through various synthetic routes. One common method involves the bromination of 5-phenyl-2-(propan-2-yl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-2-(propan-2-yl)thiophene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a polar solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or cross-coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and reaction time .
化学反応の分析
Types of Reactions
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon), solvents (THF, ethanol).
Major Products Formed
Substitution: Formation of 3-substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or hydrogenated thiophene derivatives.
科学的研究の応用
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: It is employed in the fabrication of conductive polymers and other electronic materials due to its favorable electronic properties.
作用機序
The mechanism of action of 3-Bromo-5-phenyl-2-(propan-2-yl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the bromine atom and the phenyl group can enhance the compound’s binding affinity and specificity towards its targets .
In material science and organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function. The thiophene ring’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in electronic devices .
類似化合物との比較
Similar Compounds
3-Bromo-2-(propan-2-yl)thiophene: Lacks the phenyl group, which may result in different electronic and biological properties.
5-Phenyl-2-(propan-2-yl)thiophene: Lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-5-phenylthiophene: Lacks the isopropyl group, which may influence its solubility and steric interactions.
Uniqueness
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene is unique due to the combination of the bromine atom, phenyl group, and isopropyl group on the thiophene ring. This specific substitution pattern imparts distinct electronic, steric, and reactivity properties, making it valuable for various applications in medicinal chemistry, material science, and organic electronics .
特性
CAS番号 |
909103-22-6 |
|---|---|
分子式 |
C13H13BrS |
分子量 |
281.21 g/mol |
IUPAC名 |
3-bromo-5-phenyl-2-propan-2-ylthiophene |
InChI |
InChI=1S/C13H13BrS/c1-9(2)13-11(14)8-12(15-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChIキー |
LARLUWSPFDKLCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(S1)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


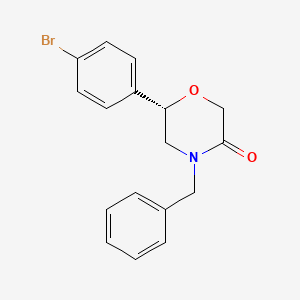
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
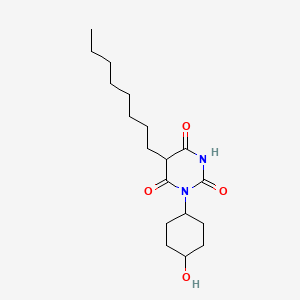
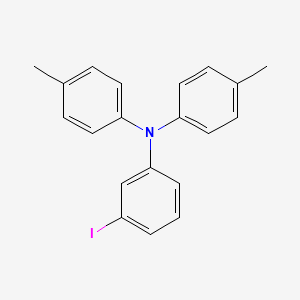
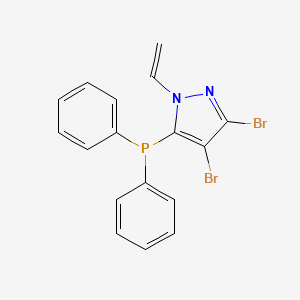
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
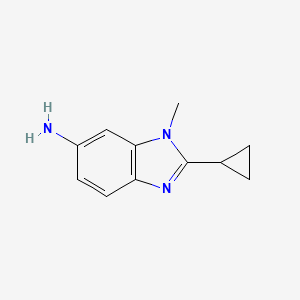
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)
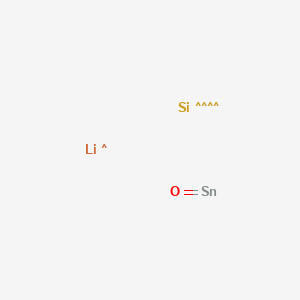
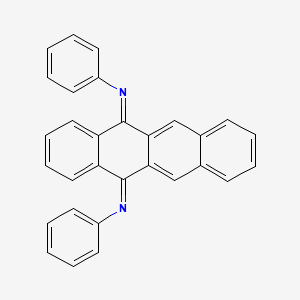
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)
![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)
